molecular formula C12H15BrO2 B034514 Tert-butyl 4-(bromomethyl)benzoate CAS No. 108052-76-2

Tert-butyl 4-(bromomethyl)benzoate

Cat. No.: B034514
CAS No.: 108052-76-2
M. Wt: 271.15 g/mol
InChI Key: GSIBTIUXYYFCPU-UHFFFAOYSA-N
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Description

tert-Butyl p-(bromomethyl) Benzoate: is an organic compound with the molecular formula C12H15BrO2. It is a synthetic intermediate commonly used in pharmaceutical synthesis. The compound is characterized by a tert-butyl ester group attached to a benzoic acid moiety, with a bromomethyl substituent at the para position of the benzene ring .

Mechanism of Action

Target of Action

Tert-butyl 4-(bromomethyl)benzoate is a synthetic intermediate . It is primarily used in the synthesis of other compounds, rather than having a specific biological target of its own. It is often used in the synthesis of pharmaceuticals .

Mode of Action

As a synthetic intermediate, this compound does not interact with biological targets in the traditional sense. Instead, it undergoes chemical reactions to form other compounds. For example, it can participate in nucleophilic substitution reactions .

Action Environment

The efficacy and stability of this compound, like many chemical compounds, can be influenced by various environmental factors. These can include temperature, pH, and the presence of other chemicals. For instance, it is typically stored under inert gas at 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-butyl p-(bromomethyl) benzoate typically involves the reaction of 4-bromomethylbenzoyl chloride with tert-butyl alcohol in the presence of a base such as pyridine. The reaction is carried out at temperatures ranging from 10°C to 30°C for about 5 hours. After the reaction, the mixture is extracted with ethyl acetate, washed with dilute acid, and the solvent is removed under reduced pressure to yield the product .

Industrial Production Methods: In industrial settings, the synthesis of tert-butyl p-(bromomethyl) benzoate follows similar principles but on a larger scale. The process involves the use of larger reaction vessels, automated temperature control, and continuous extraction and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

tert-Butyl p-(bromomethyl) benzoate is widely used as a synthetic intermediate in the pharmaceutical industry. It serves as a building block for the synthesis of various bioactive compounds, including potential drug candidates. In addition, it is used in the synthesis of agrochemicals and specialty chemicals .

Comparison with Similar Compounds

Uniqueness: tert-Butyl p-(bromomethyl) benzoate is unique due to the presence of the bromomethyl group, which is more reactive in nucleophilic substitution reactions compared to its chloro or hydroxy counterparts. This increased reactivity makes it a versatile intermediate for the synthesis of a wide range of compounds .

Properties

IUPAC Name

tert-butyl 4-(bromomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSIBTIUXYYFCPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30465188
Record name Tert-butyl 4-(bromomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108052-76-2
Record name Tert-butyl 4-(bromomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(bromomethyl)benzoate
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Synthesis routes and methods I

Procedure details

4-Bromomethylbenzoyl bromide (13.9 g, 50 mmol, 1.0 eq) was added to 50 mL of DCM, followed by t-butanol (9.6 mL, 100 mmol, 2.0 eq) and the mixture was slowly warmed to room temperature. After 20 hours, the reaction was concentrated under reduced pressure, dissolved into 350 mL EtOAc, washed with 400 mL sat. bicarbonate and 200 mL saturated aqueous NaCl. The organic was dried over MgSO4, filtered, and concentrated under reduced pressure to yield intermediate (19a) as a semisolid (7.3 g).
Quantity
13.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

N-Bromosuccinimide (NBS) (35.8 g, 0.20 mol) was added in several portions to a solution of 1,1-dimethylethyl 4-methylbenzoate (prepared by the reaction of the respective acid chloride with t-butanol.) (38.0 g, 0.20 mol) and benzoyl peroxide (0.36 g. 1.5 mmol) in carbon tetrachloride (1200 mL) at vigorous reflux. Another portion of benzoyl peroxide (0.36 g. 1.5 mmol) was added just before the final addition of NBS. After the foaming subsided, the reaction mixture was cooled to room temperature, washed with water (2×60 mL) and dried over magnesium sulfate. Filtration and concentration provided an oil that was purified by HPLC on silica gel eluting with a mixture of hexanes and ethyl acetate to give 1,1-dimethylethyl 4-bromomethylbenzoate (21.4 g) in 40% yield.
Quantity
35.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.36 g
Type
reactant
Reaction Step Three
Quantity
0.36 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1200 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

p-Bromomethyl benzoic acid (8.1 g) was refluxed with α,α dichloromethyl methyl ether (50 mL) for 1 h. The reaction mixture was evaporated to dryness, co-distilled with toluene twice and pumped under high vacuum. To the acid chloride redissolved in THF (100 mL) at −78° C. was added potassium tert-butoxide 1M in THF (30 mL) dropwise. Then temperature was raised to −20° C. and stirred for 1 h. The reaction mixture was quenched with NH4OAc and extracted with EtOAc. The organic phase was dried over Na2SO4 and evaporated to yield 50 g of tert-butyl-4-(bromomethyl)benzoate.
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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